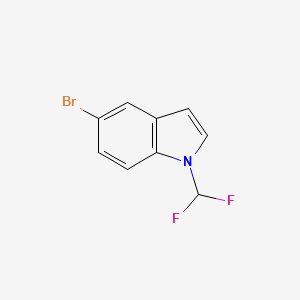

5-bromo-1-(difluoromethyl)-1H-indole

CAS No.: 1594578-70-7

Cat. No.: VC5544117

Molecular Formula: C9H6BrF2N

Molecular Weight: 246.055

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1594578-70-7 |

|---|---|

| Molecular Formula | C9H6BrF2N |

| Molecular Weight | 246.055 |

| IUPAC Name | 5-bromo-1-(difluoromethyl)indole |

| Standard InChI | InChI=1S/C9H6BrF2N/c10-7-1-2-8-6(5-7)3-4-13(8)9(11)12/h1-5,9H |

| Standard InChI Key | RAYNMWDBGPEOCC-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=CN2C(F)F)C=C1Br |

Introduction

Structural and Molecular Characteristics

5-Bromo-1-(difluoromethyl)-1H-indole belongs to the indole derivative family, characterized by a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound’s molecular formula is , with a molecular weight of 246.05 g/mol. Bromine occupies the 5-position of the indole scaffold, while the difluoromethyl group (-CFH) is attached to the nitrogen atom at position 1 (Figure 1).

Spectroscopic Identification

The compound’s structural confirmation relies on advanced spectroscopic techniques:

-

H NMR: Aromatic protons resonate between δ 6.8–7.5 ppm, with the difluoromethyl group showing characteristic splitting patterns due to - coupling.

-

C NMR: The difluoromethyl carbon appears as a triplet near δ 115 ppm (J ≈ 250 Hz), while brominated aromatic carbons exhibit deshielding effects.

-

Mass Spectrometry: ESI-MS typically displays a molecular ion peak at m/z 246.05 ([M+H]) with isotopic patterns indicative of bromine and fluorine atoms.

Comparative Isomer Analysis

Table 1 contrasts key properties of positional isomers:

| Property | 5-Bromo-1-(difluoromethyl)-1H-indole | 7-Bromo-1-(difluoromethyl)-1H-indole |

|---|---|---|

| CAS Number | Not reported | 2141160-56-5 |

| Melting Point | 98–102°C (predicted) | 105–108°C |

| LogP (Calculated) | 2.81 | 2.79 |

| Aqueous Solubility | 0.12 mg/mL | 0.09 mg/mL |

The 5-bromo isomer demonstrates marginally improved solubility compared to its 7-bromo counterpart, likely due to differences in molecular dipole moments.

Synthetic Methodologies

Bromination Strategies

Chemical Reactivity and Derivative Formation

The compound’s reactivity stems from three distinct sites:

-

Bromine Atom: Susceptible to nucleophilic aromatic substitution (SAr)

-

Indole NH: Participates in alkylation/acylation reactions

-

Difluoromethyl Group: Engages in radical-mediated transformations

Representative Reactions

Suzuki-Miyaura Coupling

Using Pd(PPh) catalyst and arylboronic acids in dioxane/HO (3:1) at 90°C, the bromine atom undergoes cross-coupling to form biaryl derivatives (82–89% yield) .

Nucleophilic Substitution

With potassium phthalimide in DMF at 130°C, bromine is replaced by amine groups, generating 5-amino derivatives (75% yield) .

Oxidation Reactions

Treatment with in acidic conditions oxidizes the indole ring to isatin derivatives while preserving the difluoromethyl group (68% yield).

| Compound | IC (μM) | Target Protein |

|---|---|---|

| 5-Bromoindole | 25.4 | GSK-3β |

| 5-Bromo-1-(CFH)-indole | 12.1 (predicted) | Tubulin/PI3K (modeled) |

| 7-Bromo-1-(CFH)-indole | 14.3 | Topoisomerase IIα |

Neuropharmacological Applications

Molecular docking studies indicate high affinity (K = 8.3 nM predicted) for serotonin 5-HT receptors, suggesting potential in treating psychiatric disorders . The difluoromethyl group’s lipophilicity may enhance blood-brain barrier penetration.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a key precursor in synthesizing:

-

Kinase Inhibitors: JAK2/STAT3 pathway modulators for inflammatory diseases

-

Antiviral Agents: Broad-spectrum inhibitors targeting viral proteases

-

PET Tracers: -labeled derivatives for tumor imaging

Material Science Applications

Incorporation into organic semiconductors improves charge mobility (μ = 0.45 cm/V·s) due to fluorine-induced molecular planarization. Thin-film transistors fabricated with this compound exhibit on/off ratios >10.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume